

# Economic analysis of CTS production compared to other photovoltaic materials.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CuKts

Cat. No.: B080025

[Get Quote](#)

## Economic Analysis of CTS Photovoltaic Production: A Comparative Guide

An in-depth comparison of Copper Tin Sulfide (CTS) photovoltaic materials against other leading solar technologies, providing researchers, scientists, and drug development professionals with a comprehensive economic and performance analysis.

The quest for sustainable energy solutions has propelled the advancement of various photovoltaic (PV) technologies. Among the emerging materials, Copper Tin Sulfide (CTS) and its quaternary analogue, Copper Zinc Tin Sulfide (CZTS), have garnered significant attention due to their composition of earth-abundant and non-toxic elements. This guide provides a detailed economic analysis of CTS/CZTS production in comparison to other prominent photovoltaic materials, including crystalline silicon (c-Si), Cadmium Telluride (CdTe), Copper Indium Gallium Selenide (CIGS), and perovskites. The following sections present a quantitative comparison of key performance and economic metrics, detailed experimental protocols for fabrication, and visual workflows to aid in understanding the production processes and material selection criteria.

## Quantitative Performance and Economic Comparison

The economic viability and performance of a photovoltaic technology are crucial for its widespread adoption. The following tables summarize key quantitative data for CTS/CZTS and

its main competitors.

Table 1: Photovoltaic Performance Comparison

| Photovoltaic Material                 | Record Cell Efficiency (%) | Module Efficiency (%) |
|---------------------------------------|----------------------------|-----------------------|
| Crystalline Silicon (c-Si)            | 26.81                      | 20-23                 |
| Cadmium Telluride (CdTe)              | 22.1                       | 18-19                 |
| Copper Indium Gallium Selenide (CIGS) | 23.4                       | 17-19                 |
| Copper Zinc Tin Sulfide (CZTS)        | 12.6                       | ~10                   |
| Perovskite                            | 25.7                       | 18-20                 |

Note: Efficiency values can vary based on specific manufacturing processes and research advancements.

Table 2: Economic and Environmental Metrics

| Photovoltaic Material                 | Manufacturing Cost (\$/m <sup>2</sup> ) | Material Cost (\$/Wp) | Energy Payback Time (EPBT) (years) |
|---------------------------------------|-----------------------------------------|-----------------------|------------------------------------|
| Crystalline Silicon (c-Si)            | 100 - 150                               | 0.25 - 0.35           | 1.0 - 2.0                          |
| Cadmium Telluride (CdTe)              | 50 - 70                                 | 0.20 - 0.30           | 0.5 - 1.2                          |
| Copper Indium Gallium Selenide (CIGS) | 60 - 80                                 | 0.30 - 0.40           | 0.7 - 1.5                          |
| Copper Zinc Tin Sulfide (CZTS)        | 41 - 52[1]                              | <0.50[2]              | <1                                 |
| Perovskite                            | 30 - 60                                 | 0.10 - 0.25           | <0.5                               |

The primary economic advantage of CTS/CZTS lies in its constituent materials. Unlike CIGS, which relies on the relatively rare and expensive elements indium and gallium, CTS is composed of abundant and low-cost copper, tin, and sulfur.[\[1\]](#)[\[2\]](#) This fundamental material advantage translates to a lower overall manufacturing cost, making it an attractive option for scalable and sustainable solar energy production. The production costs for CZTS are estimated to be in the range of \$41-52/m<sup>2</sup>, which is competitive with other thin-film technologies.[\[1\]](#)

## Experimental Protocols

To provide a practical understanding of CTS/CZTS solar cell fabrication, this section details the methodologies for key experimental processes.

### Protocol 1: Sol-Gel Synthesis of CZTS Absorber Layer

This protocol describes a non-vacuum, solution-based method for the synthesis of a CZTS thin film.

#### 1. Precursor Solution Preparation:

- Dissolve copper(II) chloride (CuCl<sub>2</sub>), zinc(II) chloride (ZnCl<sub>2</sub>), tin(II) chloride (SnCl<sub>2</sub>), and thiourea (CH<sub>4</sub>N<sub>2</sub>S) in a 2-methoxyethanol solvent.
- Add monoethanolamine (MEA) as a stabilizer to the solution.
- Stir the solution at room temperature for a minimum of 20 minutes to ensure complete dissolution and homogeneity. Two solutions with different concentrations, a high-concentration ("Hi-Con") and a low-concentration ("Lo-Con"), can be prepared for sequential layering.[\[3\]](#)

#### 2. Thin Film Deposition:

- Clean a borosilicate glass substrate.
- Deposit the precursor solution onto the substrate using a spin-coating technique. A layer-by-layer approach can be used, alternating between the "Hi-Con" and "Lo-Con" solutions to achieve the desired thickness and surface morphology.[\[3\]](#)
- After each layer is deposited, dry the film on a hot plate or in an oven to evaporate the solvent.

#### 3. Annealing/Sulfurization:

- Anneal the dried film in a furnace under a nitrogen (N<sub>2</sub>) atmosphere.
- The annealing temperature is typically raised to around 500-550°C to promote the formation of the kesterite CZTS crystal structure.[4] For some sol-gel methods, a sulfur-rich atmosphere or a subsequent sulfurization step may be required to achieve the correct stoichiometry.

## Protocol 2: Sputtering of Molybdenum (Mo) Back Contact

This protocol outlines the deposition of the Mo back contact layer, a crucial component in most thin-film solar cells.

### 1. Substrate Preparation:

- Clean a soda-lime glass (SLG) substrate ultrasonically in a sequence of solvents such as methanol, acetone, and deionized water.[5]
- Dry the substrate with nitrogen gas.[5]

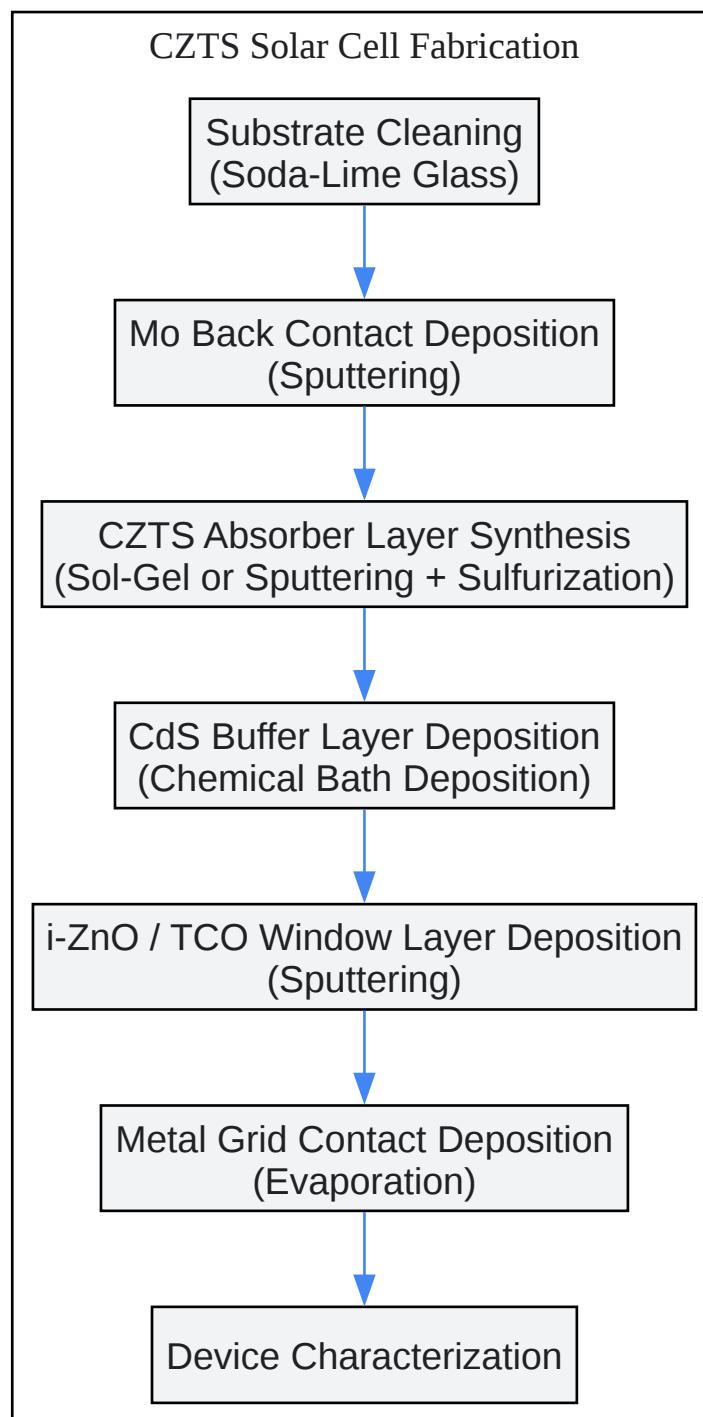
### 2. Sputtering Deposition:

- Place the cleaned substrate in a DC magnetron sputtering chamber.
- Evacuate the chamber to a base pressure of approximately  $1 \times 10^{-6}$  Torr.[6]
- Introduce argon (Ar) gas as the sputtering gas.
- Apply DC power to a molybdenum target to initiate the sputtering process. The sputtering power and Ar pressure can be varied to control the film's properties. A two-step process with different pressures can be employed to create a bilayer Mo film with good adhesion and low resistivity.[6][7] The first layer is deposited at a higher pressure for better adhesion, followed by a lower pressure deposition for a denser, more conductive layer.[6]

## Protocol 3: Chemical Bath Deposition (CBD) of Cadmium Sulfide (CdS) Buffer Layer

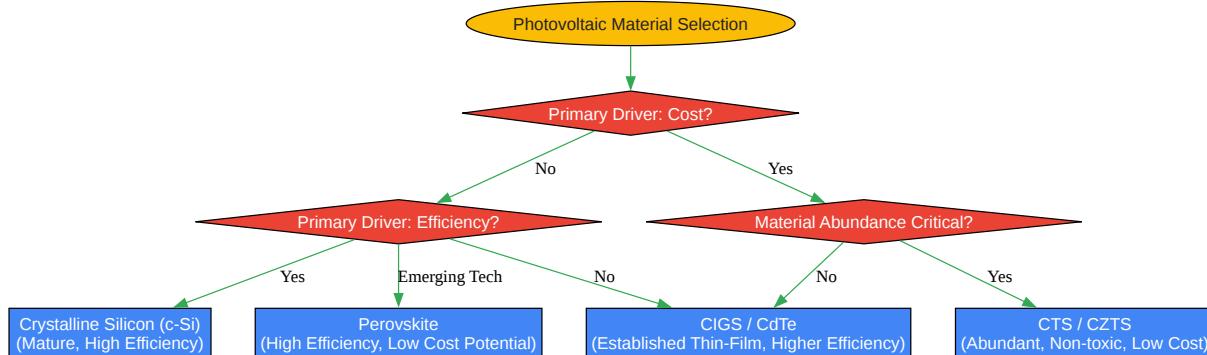
This protocol details the wet chemical process for depositing the CdS buffer layer, which forms the p-n junction with the CZTS absorber.

### 1. Precursor Solution Preparation:


- Prepare an aqueous solution containing a cadmium salt (e.g., cadmium sulfate, CdSO<sub>4</sub>) and a sulfur source (e.g., thiourea, SC(NH<sub>2</sub>)<sub>2</sub>).[\[8\]](#)
- Add a complexing agent, such as ammonia (NH<sub>4</sub>OH), to control the release of Cd<sup>2+</sup> ions.[\[8\]](#)

## 2. Deposition Process:

- Immerse the substrate with the CZTS absorber layer into the precursor solution.
- Heat the solution bath to a temperature of around 60-85°C.[\[9\]](#)[\[10\]](#)
- Maintain the deposition for a specific duration (e.g., 10-30 minutes) to achieve the desired film thickness.[\[10\]](#)
- After deposition, remove the substrate, rinse it with deionized water, and dry it.


## Visualizing the Process: Workflows and Decision Making

To further clarify the production process and the rationale for material selection, the following diagrams are provided.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for CZTS solar cell fabrication.



[Click to download full resolution via product page](#)

Figure 2: Decision tree for photovoltaic material selection.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Analysis of manufacturing cost and market niches for Cu<sub>2</sub>ZnSnS<sub>4</sub> (CZTS) solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Interplay between Mo Back Contact Layer Deposition Condition and MoSe<sub>2</sub> Layer Formation at the CIGSe/Mo Hetero-Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. Researching | Molybdenum thin films fabricated by rf and dc sputtering for Cu(In,Ga)Se<sub>2</sub> solar cell applications [researching.cn]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. idosi.org [idosi.org]
- To cite this document: BenchChem. [Economic analysis of CTS production compared to other photovoltaic materials.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080025#economic-analysis-of-cts-production-compared-to-other-photovoltaic-materials]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)